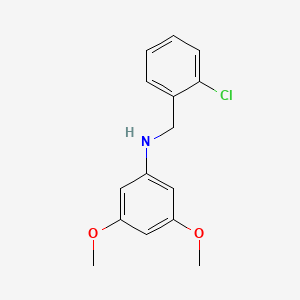![molecular formula C20H23N5O B6076357 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GW3965 and has been extensively studied for its role as a liver X receptor (LXR) agonist. In
作用機序
The mechanism of action of 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide involves activation of LXRs. When the compound binds to the LXR, it induces a conformational change that allows for the recruitment of coactivators and subsequent gene transcription. The genes that are activated by LXRs are involved in regulating cholesterol and lipid metabolism, which can lead to a reduction in atherosclerosis, diabetes, and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide are primarily related to its role as an LXR agonist. Activation of LXRs leads to increased expression of genes involved in cholesterol and lipid metabolism. This can lead to a reduction in atherosclerosis, diabetes, and obesity. Additionally, LXRs have been shown to have anti-inflammatory effects, which may also contribute to the therapeutic potential of this compound.
実験室実験の利点と制限
One of the advantages of using 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide in lab experiments is its specificity for LXRs. This compound has been extensively studied and has been shown to have a high affinity for LXRs. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research involving 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of this compound for metabolic disorders such as atherosclerosis, diabetes, and obesity. Additionally, there is interest in exploring the anti-inflammatory effects of LXRs and the potential for this compound to be used in the treatment of inflammatory diseases. Finally, there is interest in developing new analogs of this compound with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide involves several steps. The starting material is indole-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride then undergoes a coupling reaction with 2-aminopyrimidine to give the corresponding amide. The amide is then reduced using sodium borohydride to give the desired compound.
科学的研究の応用
3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide has been extensively studied for its role as an LXR agonist. LXRs are nuclear receptors that play a critical role in regulating cholesterol and lipid metabolism. Activation of LXRs has been shown to have a beneficial effect on a variety of metabolic disorders, including atherosclerosis, diabetes, and obesity.
特性
IUPAC Name |
3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-15-16-8-3-4-9-17(16)24-18(15)19(26)23-14-7-5-12-25(13-14)20-21-10-6-11-22-20/h3-4,6,8-11,14,24H,2,5,7,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMOCQIDOXIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)NC3CCCN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)
![N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6076286.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)

![7-(dimethylamino)-2,8-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076313.png)
![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)

![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076338.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)